Ethyl 2,6-bis(trifluoromethyl)benzoate Ethyl 2,6-bis(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 38570-08-0
VCID: VC11676558
InChI: InChI=1S/C11H8F6O2/c1-2-19-9(18)8-6(10(12,13)14)4-3-5-7(8)11(15,16)17/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F
Molecular Formula: C11H8F6O2
Molecular Weight: 286.17 g/mol

Ethyl 2,6-bis(trifluoromethyl)benzoate

CAS No.: 38570-08-0

Cat. No.: VC11676558

Molecular Formula: C11H8F6O2

Molecular Weight: 286.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,6-bis(trifluoromethyl)benzoate - 38570-08-0

Specification

CAS No. 38570-08-0
Molecular Formula C11H8F6O2
Molecular Weight 286.17 g/mol
IUPAC Name ethyl 2,6-bis(trifluoromethyl)benzoate
Standard InChI InChI=1S/C11H8F6O2/c1-2-19-9(18)8-6(10(12,13)14)4-3-5-7(8)11(15,16)17/h3-5H,2H2,1H3
Standard InChI Key RFRCILWTRIADIM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F
Canonical SMILES CCOC(=O)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F

Introduction

Structural and Physical Properties

Molecular Architecture

Ethyl 2,6-bis(trifluoromethyl)benzoate consists of a benzoate ester core modified with two trifluoromethyl groups at the ortho positions (2 and 6) relative to the ester functional group. The ester moiety (-COOEt) is located at the 1-position of the benzene ring, while the -CF₃ groups occupy the remaining ortho positions. This arrangement creates a sterically hindered and electron-deficient aromatic system, which profoundly influences its reactivity .

Physicochemical Characteristics

Key physical properties of this compound include:

PropertyValueSource
Molecular Weight286.17 g/mol
Density1.357 g/cm³
Boiling Point245.1°C at 760 mmHg
Flash Point71.1°C
Refractive Index1.413
LogP (Octanol-Water)3.90

The high density and refractive index reflect the compound’s aromatic and fluorinated nature, while the elevated LogP value indicates significant hydrophobicity, a trait critical for its applications in lipid-rich environments .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 2,6-bis(trifluoromethyl)benzoate typically proceeds via esterification of 2,6-bis(trifluoromethyl)benzoic acid. A common method involves reacting the acid with ethanol in the presence of a catalytic acid, such as sulfuric acid:

C7H3F6COOH+C2H5OHH2SO4C11H8F6O2+H2O\text{C}_7\text{H}_3\text{F}_6\text{COOH} + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{11}\text{H}_8\text{F}_6\text{O}_2 + \text{H}_2\text{O}

Industrial-Scale Production

Industrial manufacturing often employs continuous flow reactors to enhance yield and purity. Key steps include:

  • Purification of 2,6-bis(trifluoromethyl)benzoic acid via recrystallization.

  • Esterification under reflux conditions with excess ethanol.

  • Distillation to isolate the ester, achieving purities >98% .

Reactivity and Chemical Behavior

Electrophilic Susceptibility

The electron-withdrawing -CF₃ groups activate the benzoate ring toward nucleophilic aromatic substitution (NAS). For example, the ester undergoes hydrolysis under basic conditions to yield 2,6-bis(trifluoromethyl)benzoic acid:

C11H8F6O2+NaOHC7H3F6COONa+C2H5OH\text{C}_{11}\text{H}_8\text{F}_6\text{O}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_3\text{F}_6\text{COONa} + \text{C}_2\text{H}_5\text{OH}

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, indicating robustness for high-temperature applications. The trifluoromethyl groups contribute to thermal stability by delocalizing electron density across the aromatic ring .

Applications in Industry and Research

Agrochemical Intermediates

Ethyl 2,6-bis(trifluoromethyl)benzoate serves as a precursor to herbicides and insecticides. For instance, its hydrolysis product, 2,6-bis(trifluoromethyl)benzoic acid, is a key intermediate in synthesizing fluazifop-butyl, a widely used aryloxyphenoxypropionate herbicide .

Pharmaceutical Development

The compound’s hydrophobicity enhances blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug candidates. Derivatives have shown promise as kinase inhibitors in preclinical studies .

Materials Science

In polymer chemistry, the ester acts a monomer for fluorinated polyesters, imparting resistance to solvents and UV degradation. Coatings derived from such polymers exhibit exceptional durability in harsh environments.

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